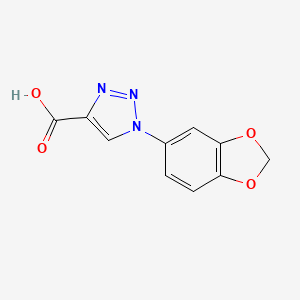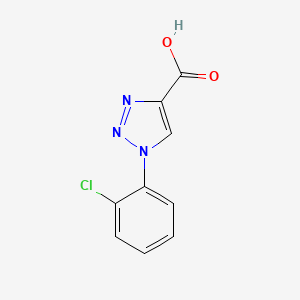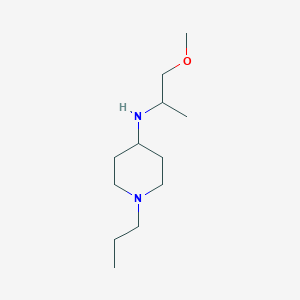
1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (CAS Number: 1351343-41-3) is a chemical compound with the linear formula C7H13NO2.ClH . It is also known as 4,4-dimethyl-3-pyrrolidinecarboxylic acid hydrochloride . The molecular weight of this compound is 179.65 g/mol .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride consists of a pyrrolidine ring with two methyl groups (4,4-dimethyl) and a carboxylic acid functional group. The hydrochloride salt forms due to the presence of the chloride ion. The 3-carboxylic acid group contributes to its acidity and reactivity .
Chemical Reactions Analysis
1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride can participate in various chemical reactions. These reactions may involve nucleophilic substitution, acid-base reactions, or esterification. Researchers have investigated its behavior under different conditions, leading to the formation of derivatives and intermediates .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, 1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is utilized as a building block for the synthesis of various biologically active compounds. Its pyrrolidine ring is a common feature in many drugs and can influence the stereochemistry and pharmacokinetics of these molecules .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the synthesis of carboxylic acids and their derivatives. It can be used to introduce pyrrolidine structures into more complex organic molecules, which are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine scaffold provided by 1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is essential for creating novel therapeutic agents. It contributes to the three-dimensional structure of molecules, which is crucial for binding to biological targets .
Biochemistry Research
Researchers in biochemistry utilize this compound to study enzyme-substrate interactions, as the pyrrolidine ring can mimic certain natural substrates or parts of substrates in enzymatic reactions .
Industrial Applications
Industrially, 1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride can be used in the production of specialty chemicals where the pyrrolidine ring is a desired feature, such as in certain polymers or as a catalyst in specific chemical reactions .
Environmental Studies
In environmental studies, this compound might be used as a standard or reference in the analysis of chemical compounds’ behavior in the environment, such as their stability, degradation, and interaction with other environmental chemicals .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8(2)4-6(5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVPZPGDLKNCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)
![N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B1462248.png)


![3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B1462254.png)





![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
![N-[(3-bromophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462268.png)